5,7A-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol
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Overview
Description
5,7A-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol: is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyrimidine family, which is known for its biological and pharmacological activities. The structure of this compound consists of a fused pyrazole and pyrimidine ring system, making it a privileged core skeleton in many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ultrasonic-Assisted Synthesis: One method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction.
Microwave-Assisted Synthesis: Another efficient method is the three-component microwave-assisted synthesis.
Industrial Production Methods:
- The industrial production of 5,7A-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves large-scale synthesis using the above methods, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: This compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole and pyrimidine rings.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming various derivatives with enhanced biological activities.
Common Reagents and Conditions:
Conditions: Reactions are often carried out under ultrasonic or microwave irradiation to improve efficiency and yield.
Major Products:
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine:
- Exhibits anticancer activity against various cancer cell lines .
- Acts as a CDK2 inhibitor, making it a potential candidate for cancer treatment .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
CDK2 Inhibition: The compound inhibits cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle progression.
Apoptosis Induction: It induces apoptosis in cancer cells by altering cell cycle progression and triggering cell death pathways.
Comparison with Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar core structure but different biological activities.
1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A structurally similar compound with different pharmacological properties.
Uniqueness:
Properties
Molecular Formula |
C5H6N4O |
---|---|
Molecular Weight |
138.13 g/mol |
IUPAC Name |
5,7a-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol |
InChI |
InChI=1S/C5H6N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2,4-5,10H,(H,6,7) |
InChI Key |
UNNDCBMEBJADSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(NC=NC2N=N1)O |
Origin of Product |
United States |
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